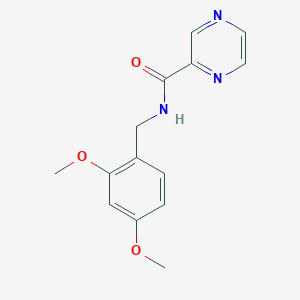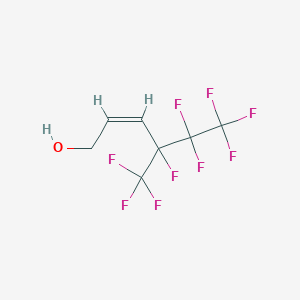
2-(Phenylethynyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is a phenol derivative where a phenylethynyl group is attached to the second position of the phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylethynyl)phenol involves the reaction of 2-iodophenol with phenylacetylene in the presence of copper iodide and bis(triphenylphosphine)palladium dichloride as catalysts. The reaction is carried out in toluene with diisopropylamine as a base. The mixture is stirred at room temperature for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
2-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Substitution: The phenol ring is highly reactive towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound
科学的研究の応用
2-(Phenylethynyl)phenol has several applications in scientific research:
作用機序
The mechanism of action of 2-(Phenylethynyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its biological activity .
類似化合物との比較
2-(Phenylethynyl)phenol can be compared with other phenol derivatives, such as:
4-(2-Phenylethynyl)phenol: Similar structure but with the phenylethynyl group attached to the fourth position.
2-Phenylethynylphenol: Another isomer with slight variations in the position of the phenylethynyl group
Uniqueness
The position of the phenylethynyl group can significantly affect the compound’s chemical behavior and interaction with biological targets .
特性
CAS番号 |
92151-73-0 |
|---|---|
分子式 |
C14H10O |
分子量 |
194.23 g/mol |
IUPAC名 |
2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |
InChIキー |
PIOMIFUUXIDECW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


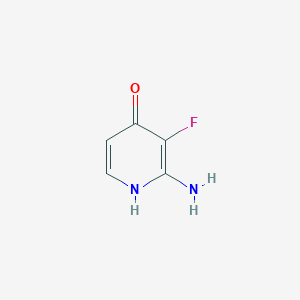
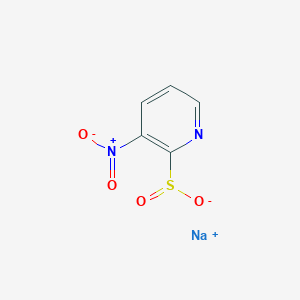
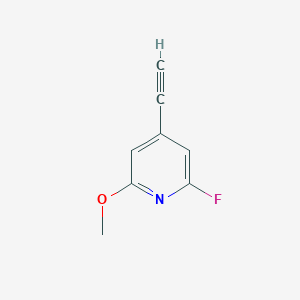
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
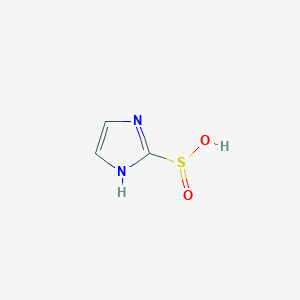


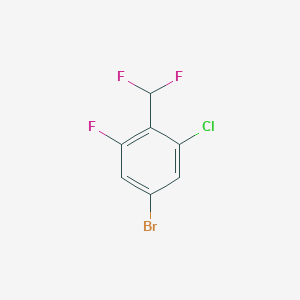


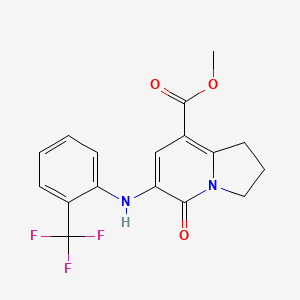
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
